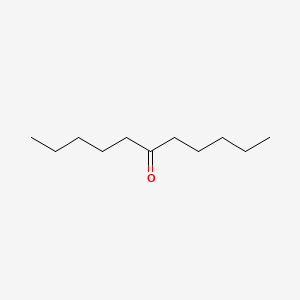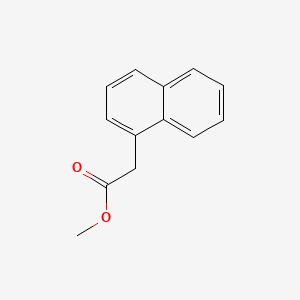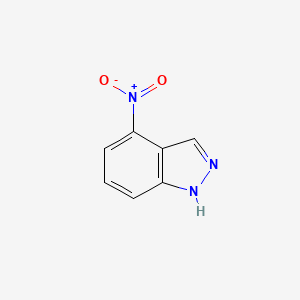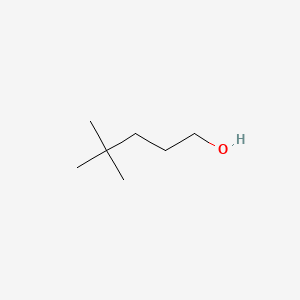
1,1-Dichloro-2-ethoxycyclopropane
Descripción general
Descripción
1,1-Dichloro-2-ethoxycyclopropane is a chemical compound with the molecular formula C5H8Cl2O . It has a molecular weight of 155.02 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that dichlorocarbenes can form cyclopropane structures .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1,1-Dichloro-2-ethoxycyclopropane has been studied for its role in various synthesis and reaction mechanisms. For example, it has been obtained from the reaction of dibromodiphenylmethane with methyllithium in the presence of ethyl vinyl ether, showcasing its potential in carbenoid reactions (Murahashi & Moritani, 1967). Moreover, this compound has been involved in the synthesis of certain antitumor agents, where its addition to appropriately substituted ethenes, prepared through Grignard reactions, has led to the creation of potent Z-isomers (Singh, Meyer, & Magarian, 1996).
Biological Evaluation
In the realm of medical chemistry, this compound derivatives have been synthesized and evaluated as potential anti-breast cancer agents. These studies have focused on their capacity to inhibit tubulin assembly and cause microtubule loss in breast cancer cells, thus highlighting the compound's relevance in cancer research (Jonnalagadda, ter Haar, Hamel, Lin, Magarian, & Day, 1997).
Chemical Properties and Polymerization
This compound is also significant in studies related to polymer science. For instance, its copolymerization with monosubstituted ethylenes has been explored, developing a unique copolymer composition equation applicable to its radical copolymerization processes (Takahashi, 1970).
Safety and Hazards
Safety information for 1,1-Dichloro-2-ethoxycyclopropane indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Mode of Action
It is known that cyclopropane derivatives can react with double bonds in alkenes or cycloalkenes . This suggests that 1,1-Dichloro-2-ethoxycyclopropane may interact with its targets through a similar mechanism.
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical reactions , suggesting that this compound may also influence multiple pathways.
Análisis Bioquímico
Biochemical Properties
1,1-Dichloro-2-ethoxycyclopropane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical outcomes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which plays a role in cell survival and apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification processes, further highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its biochemical effects. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biochemical properties and may exert distinct effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and disruption of metabolic processes. These findings highlight the importance of dosage considerations in the study of this compound’s biochemical properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates and metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its role in cellular metabolism and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound to specific organelles can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may affect mitochondrial function and energy metabolism, while localization to the endoplasmic reticulum can impact protein synthesis and folding .
Propiedades
IUPAC Name |
1,1-dichloro-2-ethoxycyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGDPDUZPQLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300086 | |
| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7363-99-7 | |
| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7363-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, 2,2-dichlorocyclopropyl ethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007363997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC521348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dichloro-2-ethoxycyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















